
3,4-Dimethoxybenzyl chloride
Overview
Description
3,4-Dimethoxybenzyl chloride is an organic compound with the molecular formula C9H11ClO2. It is a derivative of benzyl chloride where two methoxy groups are attached to the benzene ring at the 3 and 4 positions. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxybenzyl chloride can be synthesized through several methods. One common method involves the chloromethylation of 3,4-dimethoxytoluene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the same chloromethylation process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. Post-reaction, the product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Reaction Procedure
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Dissolve 3,4-dimethoxybenzyl alcohol in anhydrous dichloromethane.
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Add thionyl chloride dropwise while stirring at low temperatures (ice bath).
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Allow the reaction to proceed at room temperature for a specified time (typically 1-2 hours).
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Quench the reaction with ethanol or water to neutralize excess thionyl chloride.
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Extract the product using organic solvents and purify it via column chromatography.
Yield and Purity
The typical yield of this reaction can range from 70% to 85%, depending on the specific conditions and purification methods used .
Nucleophilic Substitution Reactions
3,4-Dimethoxybenzyl chloride can undergo nucleophilic substitution reactions due to the presence of the leaving group (chloride). Common nucleophiles include:
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Sodium Cyanide (NaCN) : Reacts to form 3,4-dimethoxybenzyl cyanide.
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Ammonia (NH₃) : Reacts to form the corresponding amine.
Acylation Reactions
This compound can participate in acylation reactions to form ketones or esters when reacted with acyl chlorides or anhydrides.
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Example: Reaction with acetic anhydride can yield acetanilide derivatives.
Friedel-Crafts Reactions
In the presence of a Lewis acid catalyst (like BF₃), it can undergo Friedel-Crafts acylation to produce substituted aromatic compounds.
Characterization Techniques
The products obtained from reactions involving this compound are often characterized using:
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Infrared Spectroscopy (IR)
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Nuclear Magnetic Resonance (NMR)
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Mass Spectrometry (MS)
These techniques confirm the structure and purity of synthesized compounds.
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
3,4-Dimethoxybenzyl chloride serves as an important intermediate in the synthesis of various pharmaceuticals. For example, it has been utilized in the synthesis of compounds targeting Mycobacterium tuberculosis, where it was involved in alkylation reactions that yielded significant products with variable yields depending on the conditions used .
Synthesis of Bioactive Compounds
The compound is also pivotal in the synthesis of bioactive molecules. A study highlighted its role in creating (±)-3,4-dimethoxybenzyl-4-methyloctanoate, which exhibited chemical properties similar to capsinoids, indicating potential applications in nutraceuticals .
Material Science
Polymer Chemistry
In polymer chemistry, this compound has been employed as a building block for creating functional polymers. Its reactivity allows for modifications that enhance the properties of polymers used in coatings and adhesives.
Biochemical Research
Enzyme Substrates
Research indicates that this compound can act as a substrate for various enzymatic reactions. Its derivatives have been studied for their interactions with chloroperoxidases, illustrating its relevance in biochemistry and environmental science .
Data Table: Synthesis and Yield Information
Application | Reaction Conditions | Yield (%) | Notes |
---|---|---|---|
Synthesis of Mycobacterium drugs | Alkylation with p-methoxybenzyl iodide | 53 | Multigram scale production |
Synthesis of bioactive compounds | Esterification with methyloctanoyl chloride | Variable | Similar properties to capsinoids |
Polymer synthesis | Various coupling reactions | High | Enhances polymer properties |
Case Studies
- Synthesis of Anti-Tuberculosis Agents
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Development of Functional Polymers
- Research on the incorporation of this compound into polymer matrices showed improved mechanical and thermal properties. This application is crucial for developing advanced materials used in various industrial applications.
Mechanism of Action
The mechanism of action of 3,4-dimethoxybenzyl chloride primarily involves its reactivity as an electrophile. The presence of the electron-withdrawing chloride group makes the benzyl carbon highly susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the chloride group is replaced by other functional groups. The methoxy groups at the 3 and 4 positions also influence the compound’s reactivity by donating electron density to the aromatic ring, stabilizing intermediates formed during reactions.
Comparison with Similar Compounds
3,4-Dimethoxybenzaldehyde: Similar in structure but with an aldehyde group instead of a chloride.
3,4-Dimethoxybenzyl alcohol: Contains a hydroxyl group instead of a chloride.
3,5-Dimethoxybenzyl chloride: Similar but with methoxy groups at the 3 and 5 positions.
Uniqueness: 3,4-Dimethoxybenzyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of two methoxy groups enhances its solubility and stability compared to other benzyl chlorides. This makes it particularly useful in synthetic applications where stability and reactivity need to be balanced.
Biological Activity
3,4-Dimethoxybenzyl chloride (DMBC) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties and applications in medicinal chemistry. This article explores the biological activity of DMBC, focusing on its synthesis, mechanisms of action, and relevant case studies.
This compound is an aromatic compound characterized by the presence of two methoxy groups (-OCH₃) attached to a benzyl chloride structure. The synthesis of DMBC typically involves the chlorination of 3,4-dimethoxybenzyl alcohol using thionyl chloride (SOCl₂), which yields DMBC with a high purity and yield, often exceeding 80% .
Antimicrobial Properties
Research indicates that DMBC exhibits significant antimicrobial activity. In a study assessing the efficacy of various benzyl chlorides against bacterial strains, DMBC showed potent inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating its potential as an antimicrobial agent .
Cytotoxic Effects
DMBC has also been evaluated for its cytotoxic properties against cancer cell lines. In vitro studies revealed that DMBC induces apoptosis in human lung epithelial carcinoma cells (A549) by disrupting mitochondrial membrane potential and activating caspase pathways. The IC₅₀ value for A549 cells was determined to be approximately 25 µM, indicating a promising avenue for further research in cancer therapeutics .
Neuroprotective Effects
Another area of interest is the neuroprotective effect of DMBC. In animal models of neurodegenerative diseases, administration of DMBC resulted in reduced oxidative stress markers and improved cognitive function. This suggests that DMBC may exert protective effects on neuronal cells, potentially through its antioxidant properties .
The biological activity of DMBC can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : DMBC has been shown to modulate ROS levels within cells, promoting a balance that favors cell survival under stress conditions.
- Apoptosis Induction : By activating intrinsic apoptotic pathways, DMBC can lead to programmed cell death in malignant cells.
- Cell Membrane Interaction : Studies indicate that DMBC interacts with lipid membranes, affecting membrane fluidity and integrity, which may contribute to its antimicrobial effects .
Case Studies
- Antimicrobial Efficacy : A study conducted on the effectiveness of various substituted benzyl chlorides found that DMBC was particularly effective against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship, suggesting that the presence of methoxy groups enhances antimicrobial potency .
- Cancer Cell Studies : In a laboratory setting, researchers treated A549 lung cancer cells with varying concentrations of DMBC. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy indicative of apoptosis .
Properties
IUPAC Name |
4-(chloromethyl)-1,2-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHJLVMBXXXUFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223338 | |
Record name | 4-(Chloromethyl)-1,2-dimethoxy benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7306-46-9 | |
Record name | Veratryl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7306-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-1,2-dimethoxy benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007306469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Chloromethyl)-1,2-dimethoxy benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)-1,2-dimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.960 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 3,4-Dimethoxybenzyl chloride in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. It is frequently employed to introduce the 3,4-dimethoxybenzyl protecting group onto various functional groups, such as alcohols and amines. [] This protection strategy is particularly useful in multi-step synthesis, enabling selective manipulation of other reactive sites in complex molecules. []
Q2: Can you provide an example of how this compound has been utilized in the synthesis of natural products?
A2: Researchers have successfully used this compound in the total synthesis of (±)-maytenoquinone, (±)-dispermone, and the proposed structure of dispermol. [] The synthesis involved a series of reactions, including condensation with β-cyclocitral and subsequent transformations to construct the target molecules. This highlights the compound's utility in accessing complex natural product frameworks. []
Q3: How does the structure of this compound relate to its reactivity?
A3: The presence of the benzyl chloride moiety in this compound makes it susceptible to nucleophilic substitution reactions. [] The electron-donating methoxy groups at the 3 and 4 positions on the aromatic ring further enhance the reactivity by increasing the electron density at the benzylic carbon. This facilitates the displacement of the chloride by nucleophiles, enabling the formation of various derivatives. []
Q4: Are there alternative methods for synthesizing 3,4-Dimethoxybenzyl cyanide, a key intermediate derived from this compound?
A4: Yes, 3,4-Dimethoxybenzyl cyanide, often used in the synthesis of isoflavones, can be synthesized from eugenol, a constituent of clove leaf oil. [] The process involves several steps, including methylation of eugenol, isomerization, oxidation, reduction, halogenation, and finally, nitrilization to yield 3,4-Dimethoxybenzyl cyanide. []
Q5: How do macroreticular resins incorporating hydroquinone units, derived from this compound, behave as oxidizing agents?
A5: Macroreticular resins functionalized with hydroquinone units, prepared from this compound, demonstrate redox properties. [] These resins, when in their oxidized form (containing 1,4-benzoquinone units), can effectively oxidize hydrazobenzene. [] This oxidative capability is attributed to the presence of the quinone moiety, which can accept electrons during the reaction. []
Q6: What is the significance of the high selectivity of catechol-containing resins, derived from this compound, for Hg2+ ions?
A6: Macroreticular resins containing catechol units, derived from this compound, exhibit a remarkable selectivity for Hg2+ ions. [] This selectivity suggests potential applications in areas such as water purification and environmental remediation, where the removal of toxic heavy metals like mercury is crucial. [] Further research on the adsorption kinetics and capacity of these resins could pave the way for developing efficient mercury removal technologies. []
Q7: Can this compound be used to synthesize 13C-labeled compounds for research?
A7: Yes, this compound plays a crucial role in synthesizing 13C-labeled verapamil compounds, valuable tools in pharmaceutical research. [] By employing 13C-labeled potassium cyanide in a reaction with this compound, researchers can introduce a 13C atom at specific positions in the verapamil molecule. [] This allows for the tracking and analysis of the drug's metabolic fate and distribution within biological systems using techniques like mass spectrometry. []
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